molecular formula C15H12O8 B1676746 Morin hydrate CAS No. 654055-01-3

Morin hydrate

Cat. No. B1676746
M. Wt: 338.27 g/mol
InChI Key: MYUBTSPIIFYCIU-UHFFFAOYSA-N
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Description

Morin hydrate is a bioflavonoid mainly obtained from fruits, stem, and leaves of Moraceae family members’ plants . It is a yellowish pigment and a fluorescent indicator . It has been shown to protect cells against oxygen radical damage .


Synthesis Analysis

Morin hydrate has been encapsulated into solid lipid nanoparticles to overcome the issues of its poor aqueous solubility and low oral bioavailability . It has also been loaded into microemulsion for the management of Alzheimer’s diseases .


Molecular Structure Analysis

The molecular structure of Morin hydrate can be found in various scientific diagrams .


Chemical Reactions Analysis

Morin hydrate has been investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a murine macrophage cell line . It has also been studied in different physiological media .


Physical And Chemical Properties Analysis

Morin hydrate has a molecular weight of 320.25 g/mol . Its solubility and degradation kinetics in different physiological media have been investigated . It is a yellowish pigment and a fluorescent indicator .

Scientific Research Applications

Antimicrobial and Therapeutic Effects Morin hydrate has been studied for its ability to inhibit the haemolytic activity of α-hemolysin, a toxin important in the pathogenesis of Staphylococcus aureus. This finding suggests its potential use in treating bacterial infections such as Staphylococcus aureus pneumonia (Wang et al., 2015).

Immunomodulatory Activities Research indicates that Morin hydrate can augment the phagocytic mechanism and inhibit lipopolysaccharide-induced autophagic signaling in murine macrophages. This demonstrates its potential as an immunomodulator, particularly in inflammation-related diseases (Jakhar et al., 2014).

Pro-ecological Antioxidant and Pigment for Polymers Morin hydrate has been incorporated into polymers like ethylene-octene rubbers, showcasing its ability as a natural antioxidant and pigment. This highlights its use in creating pro-ecological materials (Masek et al., 2013).

Biological and Pharmacological Potential Morin hydrate exhibits a range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This suggests its potential as a dietary agent for health expansion and drug development (Rajput et al., 2021).

Inhibition of Amyloid Fibrillation The compound has been shown to inhibit amyloid fibrillation of human insulin, suggesting its therapeutic potential in conditions related to amyloid fibril formation, such as Alzheimer's disease (Patel et al., 2018).

Cardiovascular Protection Morin hydrate has shown potential in minimizing the free-radicals-mediated damage to cardiovascular cells caused by anti-tumor drugs, indicating its use in reducing the side effects of certain chemotherapies (Kok et al., 2000).

Platelet Activation and Arterial Thrombosis The flavonoid inhibits platelet activation and thrombosis through modulation of specific cell signaling pathways, suggesting its application in preventing thromboembolic disorders (Hsiaet al., 2018)

Solubility and Thermodynamic Functions Studies on the solubility and thermodynamic functions of morin hydrate in different solvents provide essential data for its formulation and application in pharmaceuticals (Yazdanshenas & Gharib, 2017).

Inhibition of Platelet Activation and Clot Retraction Morin hydrate has been found to inhibit platelet activation and clot retraction by regulating specific cellular components and signaling pathways, which could be beneficial in the treatment of platelet-activation-related diseases (Nam et al., 2019).

Neural Stem Cell Support and Auditory Protection Research has demonstrated that morin hydrate promotes the survival and differentiation of neural stem cells in the inner ear and protects against neuronal hearing loss, indicating its potential in treating auditory impairments (He et al., 2016).

Ophthalmic Protection The compound has shown effectiveness in protecting the rabbit cornea from oxidative injury, suggesting its use in corneal preservation and transplantation (Oh et al., 2002).

Anti-metastatic Potential in Cancer Morin hydrate has been identified to inhibit metastatic potential in human breast cancer cells, indicating its therapeutic potential in cancer treatment (Lee et al., 2020).

Solid Lipid Nanoparticles for Drug Delivery The encapsulation of morin hydrate in solid lipid nanoparticles highlights its potential in enhancing the bioavailability of drugs and overcoming barriers like the blood-brain barrier (Karamchedu et al., 2020).

Osteoarthritis Treatment Morin hydrate has shown promise in treating osteoarthritis when administered locally in animal models, providing evidence for its use in joint health (Abdelhameed et al., 2020).

Neuroprotective and Anti-stress Effects Studies have revealed the neuroprotective and anti-stress effects of morin hydrate in animal models,suggesting its potential in alleviating stress-induced behavioral and biochemical disturbances (Akinluyi et al., 2022); (Olonode et al., 2018).

Safety And Hazards

Morin hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and contains a pharmaceutically active ingredient . It is also a moderate to severe irritant to the skin and eyes .

Future Directions

Morin hydrate has the potential to modulate a variety of biological networks . Therefore, it can be predicted that this therapeutically potent compound could serve as a dietary agent for the expansion of human health and might be helpful for the development of the novel drug in the future .

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUBTSPIIFYCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morin hydrate

CAS RN

654055-01-3
Record name 2',3,4',5,7-Pentahydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
SA Rajput, X Wang, HC Yan - Biomedicine & pharmacotherapy, 2021 - Elsevier
… Plenty of evidences supported that morin hydrate exerts its beneficial effects against various … and multiple health benefits of morin hydrate. Indeed, Morin hydrate exerts free radical …
Number of citations: 56 www.sciencedirect.com
JV Gopal - Pharmacognosy Journal, 2013 - Elsevier
… Review paper we tried to compile the few pharmacological activities of Morin Hydrate. … And the colitic rats were treated with Morin Hydrate 25 mg/kg orally for 4 weeks. Morin Hydrate …
Number of citations: 73 www.sciencedirect.com
TW Wu, KP Fung, LH Zeng, J Wu, A Hempel… - Biochemical …, 1995 - Elsevier
… that morin hydrate prolongs the … , morin hydrate at 5 pal/kg actually reduced by >50% the tissue necrosis in post-ischemic and reperfused rabbit hearts. Mechanistically, morin hydrate …
Number of citations: 66 www.sciencedirect.com
TW Wu, LH Zeng, J Wu, KP Fung - Life sciences, 1993 - Elsevier
Morin hydrate, or simply morin, is shown here to be an effective hepatoprotector in vitro and in vivo . Between 0.25 – 2.0 mM, morin prolongs survival of rat hepatocytes against free …
Number of citations: 83 www.sciencedirect.com
LDS Kok, YP Wong, TW Wu, HC Chan, TT Kwok… - Life sciences, 2000 - Elsevier
… The results in Table 1 clearly demonstrate that morin hydrate can exert a … of morin hydrate on other cardiovascular cells. Prior to incubation with different concentrations of morin hydrate, …
Number of citations: 110 www.sciencedirect.com
J Wang, X Zhou, S Liu, G Li, L Shi… - Journal of applied …, 2015 - academic.oup.com
Aims To investigate the mechanism by which morin hydrate inhibits the haemolytic activity of α‐hemolysin (Hla), a channel‐forming toxin that is important for the pathogenesis of …
Number of citations: 63 academic.oup.com
AY Waddad, S Abbad, F Yu, WLL Munyendo… - International journal of …, 2013 - Elsevier
… As MH could produce fluorescence, we scanned the three different Morin hydrate niosomes formulations (Span 60, Span 80 and Tween 60) at three different excitation/emission wave …
Number of citations: 183 www.sciencedirect.com
AK Jangid, D Pooja, H Kulhari - RSC advances, 2018 - pubs.rsc.org
… Solubility and degradation kinetics of morin hydrate in different physiological media, namely, 0.1 N … shift of λ max of morin hydrate in 0.1 N HCl and possible active sites in morin hydrate. …
Number of citations: 39 pubs.rsc.org
H Noor, P Cao, DP Raleigh - Protein Science, 2012 - Wiley Online Library
… sample of IAPP without Morin hydrate [Fig. 4(A)]. Adding Morin hydrate in a twofold excess … We next examined the ability of Morin hydrate to disaggregate preformed IAPP fibers (Fig. 6)…
Number of citations: 138 onlinelibrary.wiley.com
P Patel, K Parmar, M Das - International journal of biological …, 2018 - Elsevier
… spectroscopic titration studies, Morin hydrate binds to insulin … of Morin hydrate demonstrating the ability of Morin hydrate to bind … , we propose that Morin hydrate binds to residues having …
Number of citations: 44 www.sciencedirect.com

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